N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

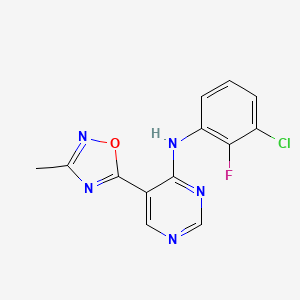

The compound N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine features a pyrimidine core substituted at position 4 with a 3-chloro-2-fluorophenylamine group and at position 5 with a 3-methyl-1,2,4-oxadiazole moiety. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name |

N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN5O/c1-7-18-13(21-20-7)8-5-16-6-17-12(8)19-10-4-2-3-9(14)11(10)15/h2-6H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGSXERDABWLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NC3=C(C(=CC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes:

Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a suitable amidine.

Coupling Reactions: The final step involves coupling the oxadiazole and pyrimidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Basic Information

- Molecular Formula : C13H11ClF N5O

- Molecular Weight : 292.71 g/mol

- IUPAC Name : N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Structural Characteristics

The compound features a pyrimidine core substituted with a chloro-fluoro phenyl group and an oxadiazole moiety, which contributes to its biological activity.

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. In vitro studies have shown the compound's effectiveness against various cancer cell lines, including breast and liver cancer cells. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and proliferation inhibition.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound has also shown efficacy against various microbial strains. Its broad-spectrum antimicrobial activity makes it a candidate for further development in treating infections caused by resistant bacterial strains.

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal examined the compound's effects on liver cancer cells (HEPG2). The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new anti-cancer agents.

Case Study 2: Inflammation Model

In an animal model of acute inflammation, the administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating acute inflammatory conditions.

Case Study 3: Antimicrobial Testing

The compound was tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that it inhibited bacterial growth effectively at low concentrations, indicating its potential as an alternative treatment option for resistant infections.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Pyrimidine Derivatives

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Fluorophenyl and methoxyphenyl groups. Key Differences: Methoxy group enhances electron-donating effects compared to the target’s chloro-fluorophenyl group. The absence of oxadiazole reduces metabolic stability but improves solubility due to the polar methoxy group. Biological Activity: Demonstrates antimicrobial properties, suggesting pyrimidine scaffolds with halogenated aryl groups are pharmacologically relevant .

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Dichlorophenyl groups. Key Differences: Dual chloro substituents increase lipophilicity compared to the target’s chloro-fluoro combination. Structural studies reveal intramolecular hydrogen bonding, influencing conformation .

Oxadiazole-Containing Compounds

(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide ():

- [5-(3-methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine (): Substituents: Oxadiazole with pyridine and trifluoromethylphenyl groups.

Key Observations :

- Halogenation (Cl, F) in the target compound likely enhances lipophilicity and membrane permeability compared to methoxy or hydroxymethyl groups .

- The oxadiazole moiety improves metabolic stability, as seen in MMP-13 inhibitors .

Physicochemical Properties

Key Observations :

Biological Activity

N-(3-chloro-2-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 267.69 g/mol

- IUPAC Name: this compound

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the oxadiazole moiety is particularly significant, as compounds containing this functional group have shown diverse pharmacological profiles.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

-

Cytotoxicity Studies :

- A derivative of the oxadiazole scaffold exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were recorded at 0.65 µM for MCF-7 and 2.41 µM for HeLa cells, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights :

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Research on oxadiazole derivatives has shown:

- Inhibition Studies :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClFN5O |

| Molecular Weight | 267.69 g/mol |

| Anticancer IC50 (MCF-7) | 0.65 µM |

| Anticancer IC50 (HeLa) | 2.41 µM |

| MIC (S. aureus) | 15.67–31.25 µM |

| Apoptosis Induction | Yes (via p53 pathway) |

Study 1: Anticancer Efficacy

In a recent study published in MDPI, derivatives of oxadiazole were tested against several cancer cell lines, revealing that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to traditional chemotherapeutics . The study emphasized the importance of structural optimization for improving biological activity.

Study 2: Antimicrobial Potential

Another investigation highlighted the antimicrobial properties of oxadiazole derivatives against resistant strains of bacteria. The study found that specific substitutions on the oxadiazole ring could lead to enhanced antibacterial activity, showcasing the versatility of this compound class in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.